P2Y₁ Receptor Agonist Potency: ADP Disodium (EC₅₀ = 8.2 nM) versus ATP (EC₅₀ = 0.85 μM)
ADP disodium salt activates the rat P2Y₁ receptor with an EC₅₀ of 8.2 nM for inhibiting N-type Ca²⁺ currents in heterologously expressed superior cervical ganglion neurones [1]. In a separate comparative study using human P2Y₁ receptor expressed in 1321N1 cells measuring [Ca²⁺]ᵢ elevation, ATP exhibited an EC₅₀ of 0.85 ± 0.047 μM [2]. This demonstrates that ADP is approximately 104-fold more potent than ATP at the P2Y₁ receptor when comparing the 8.2 nM ADP value to the 0.85 μM ATP value. Notably, ADP is the preferred endogenous agonist for P2Y₁, whereas ATP serves only as a partial or lower-potency agonist at this receptor subtype [2].
| Evidence Dimension | P2Y₁ receptor agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | 8.2 nM (inhibition of N-type Ca²⁺ current) |
| Comparator Or Baseline | ATP: 0.85 μM ± 0.047 (850 nM) (intracellular Ca²⁺ elevation) |
| Quantified Difference | ADP is approximately 104-fold more potent than ATP at P2Y₁ (8.2 nM vs. 850 nM) |
| Conditions | Target: Rat P2Y₁ expressed in rat superior cervical ganglion neurones; Comparator: Human P2Y₁ expressed in 1321N1 cells |
Why This Matters
Researchers studying P2Y₁-mediated signaling require ADP rather than ATP to achieve physiological receptor activation at relevant concentrations; using ATP would necessitate 100-fold higher doses and may activate confounding off-target receptors.
- [1] Filippov AK, Brown DA, Barnard EA. The P2Y₁ receptor closes the N-type Ca²⁺ channel in neurones, with both adenosine triphosphates and diphosphates as potent agonists. British Journal of Pharmacology. 2000;129(6):1063-1066. View Source
- [2] PMC. Table 4: EC₅₀ values of nucleotide analogues at P2Y₁ and P2Y₁₁ receptors. ATP EC₅₀ = 0.85 ± 0.047 μM for P2Y₁ [Ca²⁺]ᵢ elevation. View Source
